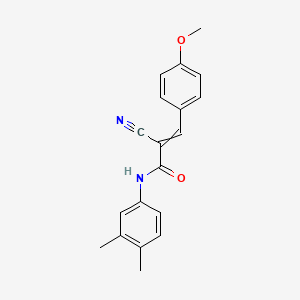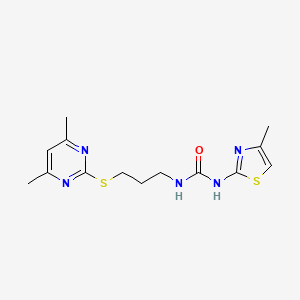
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylthiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylthiazol-2-yl)urea is a useful research compound. Its molecular formula is C14H19N5OS2 and its molecular weight is 337.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization of Heterocyclic Compounds
Researchers have extensively explored the synthesis of various heterocyclic compounds, including thiazolo- and oxazolo[5,4-d]pyrimidines, through reactions involving compounds similar to the chemical structure . For instance, the reaction of 5-acylaminopyrimidines with phosphorus oxychloride or pentasulfide leads to the formation of thiazolo- or oxazolo[5,4-d]pyrimidines, respectively. These synthetic pathways provide a foundation for the development of novel compounds with potential applications in drug development and materials science (Hurst, Atcha, & Marshall, 1991).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of synthesized heterocyclic compounds have been a significant area of interest. Compounds synthesized from reactions involving urea, thiourea, or guanidine have shown promising antimicrobial activity against various strains, including Salmonella typhimurium. Moreover, certain compounds have demonstrated significant in vitro cytotoxicity against human liver carcinoma, breast cancer, and colon cancer cell lines, highlighting their potential as leads for the development of new anticancer therapies (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).
Antioxidant Properties
The antioxidant properties of certain heterocyclic compounds have also been explored. For example, the coumarin derivative of a synthesized compound exhibited high antioxidant activities, with scavenging activity reaching 80% at a concentration of 1000 μg/mL. This suggests potential applications in developing antioxidant agents for therapeutic or cosmetic purposes (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Antibacterial Evaluation
The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been targeted for their potential use as antibacterial agents. The precursor compounds have been reacted with a variety of active methylene compounds to produce derivatives with high antibacterial activity, offering new avenues for the development of antibacterial treatments (Azab, Youssef, & El-Bordany, 2013).
Synthesis of (Polyhydroxyalkyl)heterocycles
The synthesis of pyrimidines with a polyhydroxyalkyl substituent through the reaction of derivatives of polyhydroxyalkyl-β-ketoesters with urea derivatives opens up new possibilities for the development of compounds with unique physical and chemical properties, which could have applications in various fields, including pharmaceuticals and materials science (Aparicio, Herrera, & Fernandez, 1979).
特性
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-(4-methyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS2/c1-9-7-10(2)17-13(16-9)21-6-4-5-15-12(20)19-14-18-11(3)8-22-14/h7-8H,4-6H2,1-3H3,(H2,15,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKMLLQGEMMGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCNC(=O)NC2=NC(=CS2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2669802.png)
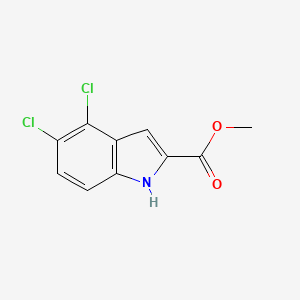

![2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2669805.png)
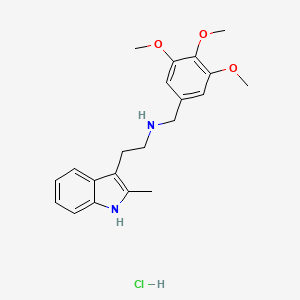
![N-[2,2-bis(furan-2-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2669809.png)
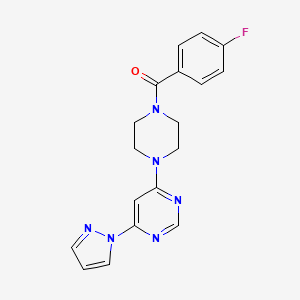
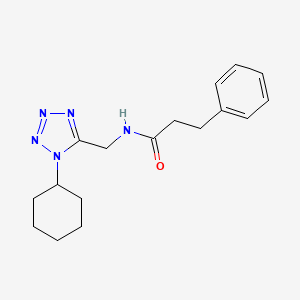
![N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide](/img/structure/B2669814.png)
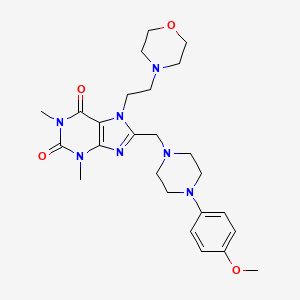
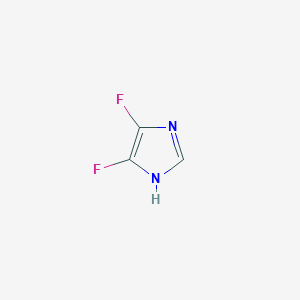
![Tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B2669821.png)

